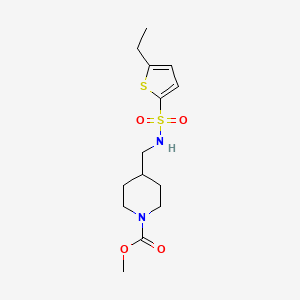

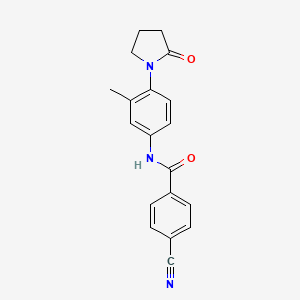

![molecular formula C6H9NO2S B2451260 Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide CAS No. 2470436-21-4](/img/structure/B2451260.png)

Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar structures, such as 3-azabicyclo[3.1.0]hexanes, has been achieved through various methods including intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . More recently, [3 + 2] cycloadditionAplicaciones Científicas De Investigación

Synthesis of Functionalized Spirocycles

Spirocyclic compounds are synthesized through innovative methodologies that contribute significantly to material science and organic chemistry. For instance, Filatov et al. (2017) explored the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions. This method leverages substituted isatins, α-amino acids, and cyclopropenes to yield compounds with potential anticancer activity against human leukemia K562 cell line in vitro (Filatov et al., 2017).

Novel Heterocyclic Compounds as Antitumor Agents

Knyazev et al. (2021) studied novel heterocyclic compounds containing the 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework for their potential as antitumor agents. Their research demonstrated significant cytostatic effects, suggesting a promising avenue for therapeutic applications in cancer treatment (Knyazev et al., 2021).

Advances in Cycloaddition Reactions

Research on cycloaddition reactions has facilitated the development of complex molecular structures with high precision. A study by Filatov et al. (2018) on the synthesis of complex compounds via one-pot three-component 1,3-dipolar cycloaddition reactions showcased the potential for creating a wide array of biologically significant scaffolds (Filatov et al., 2018).

Ring-Opening Polymerization

Seehof et al. (1993) demonstrated the ring-opening olefin metathesis polymerization (ROMP) of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane), highlighting the application of spirocyclic compounds in polymer science. This research opens new pathways for creating materials with unique properties (Seehof et al., 1993).

Exploration of Pharmacological Activities

The pharmacological evaluation of novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines) by Flefel et al. (2013) showcased moderate to good antibacterial, antioxidant, and anticancer activities. This study emphasizes the potential therapeutic applications of spirocyclic compounds in medicine (Flefel et al., 2013).

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1’-cyclopropane] 2,2-dioxide have been studied in the context of potential antitumor agents . It has been shown to have antiproliferative activity in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

spiro[2λ6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c8-10(9)6(1-2-6)3-5-4-7(5)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTQCSWDSMYIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC3CN3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)

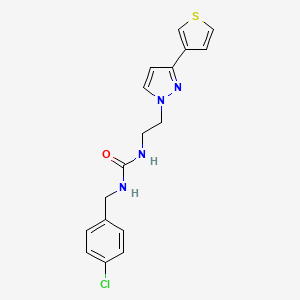

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

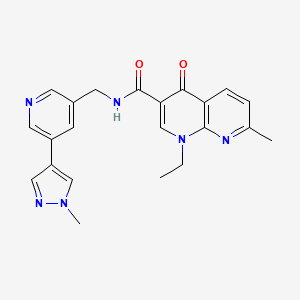

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2451195.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)